1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
ARUK3001185 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ARUK3001185 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triazole chemistry and developing new synthetic methods.
Biology: Investigated for its role in modulating Wnt signaling pathways, which are crucial in cell development and differentiation.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
Wirkmechanismus
ARUK3001185 exerts its effects by inhibiting the enzyme Notum, which is involved in the deacylation of Wnt proteins. By inhibiting Notum, ARUK3001185 prevents the suppression of Wnt signaling, thereby promoting the activation of Wnt pathways. This mechanism is crucial for its potential therapeutic effects in diseases where Wnt signaling is dysregulated .
Vergleich Mit ähnlichen Verbindungen
ARUK3001185 is unique compared to other Notum inhibitors due to its high potency, selectivity, and ability to penetrate the brain. Similar compounds include:
1-(2,4-dichlorophenyl)-1H-1,2,3-triazole: A structurally similar compound but with different substituents on the phenyl ring.
1-(2,4-difluorophenyl)-1H-1,2,3-triazole: Another similar compound with fluorine substituents instead of chlorine.
1-(2,4-dibromophenyl)-1H-1,2,3-triazole: A compound with bromine substituents, showing different reactivity and biological activity.
These compounds share a similar triazole core but differ in their substituents, leading to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C9H4Cl2F3N3 |
---|---|
Molekulargewicht |
282.05 g/mol |
IUPAC-Name |
1-[2,4-dichloro-3-(trifluoromethyl)phenyl]triazole |
InChI |
InChI=1S/C9H4Cl2F3N3/c10-5-1-2-6(17-4-3-15-16-17)8(11)7(5)9(12,13)14/h1-4H |
InChI-Schlüssel |
XVFXHCLMGYJAQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N2C=CN=N2)Cl)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.